2-Amino-4-chloro-3-methoxybenzoic acid
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Overview
Description
2-Amino-4-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a chloro group at the fourth position, and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the methylation of 2-amino-3-chlorobenzoic acid. The process typically includes the following steps :
Dissolution: Dissolve 2-amino-3-chlorobenzoic acid in an organic solvent.
Acid Addition: Add an inorganic acid to the solution at room temperature.
Cooling: Cool the solution to a temperature range of 5°C to 10°C.
Methylation: Slowly add a methylation reagent to the cooled solution.
Reaction: Stir and react the mixture for 4 to 8 hours at room temperature.
Filtration and Drying: Filter the solution, wash the filter cake with water, and dry it to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of catalysts and specific solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Amino-4-chloro-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chloro, and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar structure but lacks the chloro group.
4-Amino-2-methoxybenzoic acid: Similar structure but has the amino group at the fourth position.
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
2-Amino-4-chloro-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups. The presence of the amino, chloro, and methoxy groups in distinct positions on the benzene ring imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-4-chloro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMFBIJUPYBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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